molecular formula C9H19NO2 B1528630 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol CAS No. 1250665-15-6

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Cat. No. B1528630
CAS RN: 1250665-15-6
M. Wt: 173.25 g/mol
InChI Key: NCSSBBDDRXAFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-(oxan-4-ylmethyl)propan-1-ol” is a chemical compound with the CAS Number: 1250665-15-6 . Its molecular weight is 173.26 and it is typically stored at 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-2-(tetrahydro-2H-pyran-4-ylmethyl)-1-propanol . The InChI code for this compound is 1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2 .


Physical And Chemical Properties Analysis

The compound “3-Amino-2-(oxan-4-ylmethyl)propan-1-ol” has a molecular weight of 173.26 . It is typically stored at 4 degrees Celsius and is in the form of an oil .

Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking

Research has shown the significance of the amino group substituent in enhancing the cardioselectivity of beta-adrenoceptor blocking agents. Studies by Rzeszotarski et al. (1983) and another earlier study (Rzeszotarski et al., 1979) synthesized a series of compounds analyzing their binding affinity towards beta-1 and beta-2 adrenoceptors, illustrating the impact of different substituents on cardioselectivity (Rzeszotarski et al., 1983) (Rzeszotarski et al., 1979).

Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines that showed significant inhibitory performance on carbon steel corrosion, highlighting the protective layer's bonding on the metal surface. This suggests potential applications in corrosion resistance and material preservation (Gao et al., 2007).

Coordination Chemistry and Complex Formation

Keypour et al. (2015) explored the synthesis of Schiff base ligands from unsymmetrical tripodal amines, demonstrating their coordination chemistry with Cu(II) metal ions. This research contributes to understanding the structural aspects of metal-ligand interaction and complex formation (Keypour et al., 2015).

Synthesis and Characterization of Schiff Base Complexes

Rezaeivala (2017) reported the synthesis and characterization of a Zn(II) Schiff base complex derived from the condensation of a new asymmetrical tripodal amine, revealing insights into the structural and electronic properties of such complexes (Rezaeivala, 2017).

Polyamine Dendrimers for Biological Applications

Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, demonstrating their non-toxic nature and potential for drug and gene delivery applications (Krishna et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSSBBDDRXAFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 2
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 3
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 4
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 5
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 6
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.